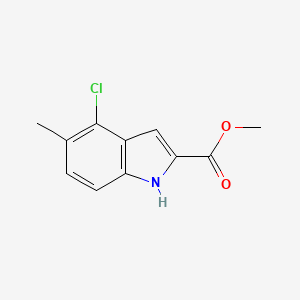

methyl 4-chloro-5-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHXHDRXIKHSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Methyl 4 Chloro 5 Methyl 1h Indole 2 Carboxylate

Reactions Involving the Ester Functional Group

The methyl ester group at the C2 position of the indole (B1671886) ring is susceptible to a variety of nucleophilic acyl substitution reactions, providing a gateway to other important functional groups such as carboxylic acids, different esters, amides, and alcohols.

Ester Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-chloro-5-methyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, as acidic conditions can sometimes lead to side reactions with the sensitive indole nucleus. The use of alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695) is a common practice for achieving high yields. mdpi.com

The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Representative Reaction Conditions for Ester Hydrolysis:

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| KOH (aq) | Acetone/Water | Reflux | 1-2 hours | High |

| LiOH | Dioxane/Water | Room Temp | 12-24 hours | Good to High |

| NaOH (aq) | Ethanol/Water | 40-50 °C | Overnight | High |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, catalyzed by either an acid or a base. For instance, reacting methyl 4-chloro-5-methyl-1H-indole-2-carboxylate with an excess of ethanol in the presence of a catalytic amount of sodium ethoxide would be expected to yield ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate. The reaction is typically driven to completion by using the alcohol as the solvent. Studies on similar indole-2-carboxylates have shown that using sodium methoxide in methanol can lead to transesterification. mdpi.com

Example of a Transesterification Reaction:

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | Sodium Ethoxide | Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate |

Amidation and Reduction of the Ester

The ester functional group can be converted into an amide by reaction with an amine. This transformation is often carried out in two steps: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent. Direct conversion is also possible but can be less efficient.

The reduction of the ester group to a primary alcohol, (4-chloro-5-methyl-1H-indol-2-yl)methanol, can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Overview of Amidation and Reduction Transformations:

| Transformation | Reagents | Product |

|---|

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is a π-excessive heteroaromatic system and is highly reactive towards electrophiles. The preferred site for electrophilic attack is the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is influenced by the existing substituents:

Indole Nucleus: The inherent reactivity of the indole ring strongly directs incoming electrophiles to the C3 position.

2-Methoxycarbonyl Group: This electron-withdrawing group deactivates the indole ring towards electrophilic attack, but its primary effect is steric hindrance at the C3 position.

4-Chloro and 5-Methyl Groups: The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The methyl group is an activating and ortho-, para-directing group. Their combined influence would modulate the reactivity of the benzene portion of the indole, but the primary site of electrophilic attack remains the C3 position of the pyrrole (B145914) ring.

Therefore, electrophilic substitution is overwhelmingly expected to occur at the C3 position. If the C3 position were to be blocked, substitution might then occur on the benzene ring, with the position being directed by the chloro and methyl groups.

Nitration, Halogenation, and Sulfonation Studies

While specific studies on this compound are not extensively documented in readily available literature, the outcomes of these electrophilic substitution reactions can be predicted based on the known reactivity of similar indole derivatives.

Nitration: The nitration of indoles is typically carried out under mild conditions to avoid polymerization and oxidation. Reagents such as tetramethylammonium (B1211777) nitrate (B79036) with trifluoroacetic anhydride (B1165640) have been used for the regioselective nitration of indoles at the C3 position. rsc.org For the title compound, this would be expected to yield methyl 4-chloro-3-nitro-5-methyl-1H-indole-2-carboxylate.

Halogenation: Direct halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent is a common method for introducing a halogen atom at the C3 position.

Sulfonation: The sulfonation of indoles is generally performed using a mild sulfonating agent like a sulfur trioxide-pyridine complex to prevent degradation of the indole ring. quimicaorganica.org This reaction would also be expected to occur at the C3 position.

A notable example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction , which introduces a formyl group at the C3 position. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org For this compound, this reaction would yield methyl 4-chloro-3-formyl-5-methyl-1H-indole-2-carboxylate. nih.gov

Predicted Products of Electrophilic Aromatic Substitution:

| Reaction | Electrophile | Reagent | Expected Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | (CH₃)₄NNO₃ / (CF₃CO)₂O | Methyl 4-chloro-3-nitro-5-methyl-1H-indole-2-carboxylate |

| Bromination | Br⁺ | NBS | Methyl 3-bromo-4-chloro-5-methyl-1H-indole-2-carboxylate |

| Sulfonation | SO₃ | SO₃-Pyridine | Methyl 4-chloro-5-methyl-3-(sulfo)-1H-indole-2-carboxylate |

| Vilsmeier-Haack | Chloroiminium ion | POCl₃ / DMF | Methyl 4-chloro-3-formyl-5-methyl-1H-indole-2-carboxylate |

Reactions at the N1-Position of the Indole Ring

The N-H bond of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for subsequent reactions with various electrophiles.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. Classical conditions for this transformation utilize a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org Alternatively, milder conditions using bases like cesium carbonate (Cs₂CO₃) in DMF can also be effective. beilstein-journals.org These reactions are typically selective for N-alkylation over C-alkylation. rsc.org

N-Acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, or thioesters. nih.gov The reaction is often performed in the presence of a base. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for N-acylation reactions with acyl chlorides. nih.gov A chemoselective N-acylation of indoles using thioesters as the acyl source with cesium carbonate as the base has also been developed, highlighting the versatility of available methods. nih.gov

Table 3: Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Base | Electrophile | Solvent | Typical Yield |

| N-Alkylation | NaH, Cs₂CO₃ rsc.orgbeilstein-journals.org | Alkyl Halide (e.g., CH₃I, BnBr) rsc.org | THF, DMF rsc.orgbeilstein-journals.org | Good to Excellent |

| N-Acylation | DBU, Cs₂CO₃ nih.govnih.gov | Acyl Chloride, Thioester nih.govnih.gov | Xylene, CH₂Cl₂ | Moderate to Excellent |

Data compiled from studies on general indole reactivity. rsc.orgbeilstein-journals.orgnih.govnih.gov

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines and indoles due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.orgmasterorganicchemistry.com

Protection: The N-H of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govtandfonline.com Common bases include sodium hydride (NaH) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govfishersci.co.uk The reaction is typically performed in an aprotic solvent like DMF or THF and proceeds with high efficiency. nih.govfishersci.co.uk

Deprotection: The Boc group is readily cleaved under acidic conditions. masterorganicchemistry.com Treatment of the N-Boc protected indole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane, effectively removes the protecting group to regenerate the N-H bond. rsc.orgfishersci.co.uk This deprotection is often rapid and occurs at room temperature. fishersci.co.uk This orthogonal strategy allows for selective deprotection without affecting other acid-labile groups if milder, specific conditions are chosen. rsc.org

Ring Expansion and Annulation Reactions Involving the Indole-2-Carboxylate (B1230498) Scaffold

Ring expansion and annulation reactions are sophisticated methods used to increase the complexity of the indole nucleus. Annulation involves the formation of a new ring fused to the existing indole structure, while ring expansion entails the enlargement of the pyrrole or benzene ring of the indole core. These transformations often proceed through cascade or domino reaction sequences, providing efficient access to intricate molecular frameworks from relatively simple starting materials like this compound.

The indole-2-carboxylate scaffold is a key precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve functionalization at the N1 and C3 positions, followed by cyclization to form a new ring.

One significant class of fused systems derived from indole precursors is the oxazinoindoles . These compounds can be synthesized through several pathways, often starting with a 1H-indole derivative. researchgate.net A common strategy involves the alkylation of the indole nitrogen with a suitable agent, followed by an intramolecular cyclization. For instance, ethyl 1H-indole-2-carboxylates can react with activated glycerol (B35011) carbonate to form 3,4-dihydro-1H- researchgate.netnih.govoxazino[4,3-a]indoles. researchgate.net Another patented method describes the synthesis of a 10-phenyl-3,4-dihydro-1H- researchgate.netnih.govoxazino[4,3-a]indol-1-one from 3-phenyl-1H-indole-2-carboxylic acid by reaction with 1-bromo-2-chloroethane (B52838) in the presence of sodium hydride. researchgate.net

Another powerful annulation technique is the [3+2] cycloaddition reaction. Methyl indole-2-carboxylates can react with arynes, generated in situ, to produce a novel indole-indolone fused ring system. This reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the indole and the aryne precursor, affording the fused products in good to excellent yields. nih.gov The proposed mechanism involves a nucleophilic attack of the deprotonated indole on the aryne, followed by an intramolecular attack of the resulting aryl anion on the ester carbonyl group. nih.gov

The table below summarizes the outcomes of the [3+2] annulation reaction between various substituted methyl indole-2-carboxylates and benzyne, showcasing the versatility of this method.

Data sourced from research on [3+2] annulations of methyl indole-2-carboxylates. nih.gov

Furthermore, dearomative ring expansion and spirocyclization can occur when indole-2-carboxylates react with propargylic alcohols in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), leading to complex spiro[benzo[b]oxazine-furans]. researchgate.net

Intramolecular cyclization is a fundamental strategy for constructing polycyclic frameworks from suitably functionalized indole-2-carboxylates. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a new ring system. The specific nature of the substituents on the indole scaffold dictates the type of cyclization and the resulting product.

For example, palladium-catalyzed intramolecular oxidative coupling is an efficient method for synthesizing functionalized indole derivatives from N-aryl enamines, which can be derived from anilines. mdpi.com This approach highlights the utility of intramolecular C-H activation and cyclization in building the indole core itself, which can then be subject to further transformations.

A notable application of intramolecular cyclization is in the synthesis of complex alkaloids. The core structure of natural products like perophoramidine, an indolo[2,3-b]quinolone, can be accessed through an N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. In this type of reaction, a substituent attached to the indole nitrogen cyclizes onto the C2 position of the indole ring, forming a crucial C-N bond and constructing a new fused ring system.

The table below details an example of an intramolecular cyclization reaction used to form a fused indole system, highlighting the starting material, reagents, and the resulting complex structure.

Data sourced from studies on NCS-mediated intramolecular cyclizations.

Indole-2-carboxamides, which are closely related to indole-2-carboxylates, are also versatile precursors for accessing fused indole ring systems through both intramolecular and intermolecular cyclization reactions. rsc.org These reactions underscore the synthetic potential of derivatives at the C2 position for the construction of diverse polycyclic indole frameworks.

Role in Advanced Organic Synthesis and Functional Materials Research Non Biological Applications

A Versatile Building Block for Complex Organic Scaffolds

Methyl 4-chloro-5-methyl-1H-indole-2-carboxylate serves as a crucial starting material or intermediate in the synthesis of a variety of intricate organic molecules. The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, and the specific substitution pattern of this compound offers multiple avenues for chemical modification. evitachem.comorgsyn.org

The presence of the chloro and methyl groups on the benzene (B151609) portion of the indole ring influences the electronic properties of the molecule and provides specific sites for further functionalization. The ester group at the 2-position is a key handle for a range of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse functionalities and the extension of the molecular framework. researchgate.netmdpi.com

Chemists can leverage the reactivity of the indole nitrogen and the C-3 position to build upon the core structure, leading to the formation of polycyclic and heterocyclic systems. acs.org For instance, indole-2-carboxylates, in general, are utilized in the synthesis of complex alkaloids and other biologically relevant molecules. While specific examples for this compound in the construction of non-biological complex scaffolds are not extensively documented in publicly available literature, its structural motifs are analogous to other indole-2-carboxylates that are widely used in the creation of diverse chemical libraries and novel molecular architectures. rsc.orgresearchgate.net

Table 1: Key Reactive Sites of this compound for Synthetic Elaboration

| Reactive Site | Potential Transformations | Resulting Functionalities |

| Ester Group (C2) | Hydrolysis, Amidation, Reduction, Grignard Reaction | Carboxylic acids, Amides, Alcohols, Ketones |

| Indole Nitrogen (N1) | Alkylation, Acylation, Arylation | N-Substituted indoles |

| C3 Position | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) | Formyl, Aminomethyl groups |

| Aromatic Ring (C4-C7) | Nucleophilic Aromatic Substitution (less common), Metal-catalyzed cross-coupling | Varied aryl or alkyl substituents |

Applications in Materials Science

The unique electronic and structural characteristics of indole derivatives, including this compound, have prompted investigations into their potential applications in materials science.

Potential as Electrode Materials

Indole-based compounds have shown promise as precursors for electrode materials, primarily through electropolymerization. The indole ring can be electrochemically oxidized to form conductive polymers on an electrode surface. researchgate.net These polyindole films can exhibit interesting redox properties and have been explored for applications in sensors and energy storage.

Incorporation into Organic Electronic Materials

The indole scaffold is a component of some organic electronic materials. Indole and its derivatives, particularly those with extended conjugation, can exhibit photoluminescent and charge-transporting properties. These characteristics are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Although specific research detailing the use of this compound in organic electronic devices is limited, the broader class of indole derivatives has been incorporated into materials for these applications. The ability to functionalize the indole core at various positions allows for the fine-tuning of its electronic energy levels (HOMO and LUMO) to match the requirements of different device architectures. The chloro and methyl groups, along with the carboxylate functionality, on this compound provide handles for synthetic modification to create larger, more conjugated systems suitable for organic electronics.

Precursor in Supramolecular Chemistry or Nanomaterials

The field of supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The indole ring, with its ability to participate in hydrogen bonding (N-H group) and π-π stacking interactions, is a valuable component in the construction of supramolecular structures.

While there is no specific literature on the use of this compound as a precursor in supramolecular chemistry or nanomaterials, its inherent properties suggest potential in these areas. The ester and chloro functionalities could be used to direct self-assembly processes or to anchor the molecule to surfaces for the fabrication of nanomaterials. For instance, the general principles of template synthesis could be applied, where molecules like this indole derivative could self-assemble or be directed to form ordered structures that can then be used to create nanomaterials with specific morphologies. oiccpress.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. For the synthesis of indole (B1671886) derivatives like methyl 4-chloro-5-methyl-1H-indole-2-carboxylate, these principles are being applied to create more sustainable and atom-economical routes.

Traditional indole syntheses, while effective, often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and sometimes toxic reagents, and the generation of significant waste. Modern approaches seek to overcome these limitations. For instance, the use of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter time frames. nih.govresearchgate.net This technique is particularly amenable to the synthesis of heterocyclic compounds and represents a greener alternative to conventional heating methods. nih.gov

Another key area of development is the use of green catalysts and solvents . This includes the application of nanocatalysts, which offer high surface area and reactivity, and can often be recovered and reused. orientjchem.org The replacement of volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is also a major focus. orientjchem.orgnih.gov For example, Fischer indole synthesis, a classic method for preparing indoles, has been successfully performed in water using SO3H-functionalized ionic liquids as recyclable catalysts. nih.gov

The table below summarizes some emerging sustainable synthetic strategies applicable to indole-2-carboxylates.

| Strategy | Key Features | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased yields, reduced side products, energy efficiency. nih.gov |

| Green Catalysts (e.g., nanocatalysts) | High reactivity, reusability. | Lower catalyst loading, reduced waste, cost-effectiveness. orientjchem.org |

| Aqueous/Ionic Liquid Media | Use of environmentally benign solvents. | Reduced use of volatile organic compounds, potential for catalyst recycling. orientjchem.orgnih.gov |

| Atom-Economical Reactions (e.g., C-H activation) | Direct functionalization of C-H bonds. | Fewer synthetic steps, reduced waste, increased efficiency. isfcppharmaspire.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. | High efficiency, molecular diversity, reduced purification steps. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond improving existing synthetic routes, a significant area of future research lies in the discovery and application of novel reactivity patterns for the indole nucleus. This includes the use of modern synthetic tools like photoredox catalysis and electrochemistry to achieve transformations that are difficult or impossible using traditional methods.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for organic synthesis. nih.gov This methodology can be applied to the synthesis and functionalization of indoles under mild conditions. nih.gov For instance, photocatalysis can enable C-H functionalization, allowing for the direct introduction of various substituents onto the indole core without the need for pre-activated starting materials. nih.gov The application of such methods to this compound could open up new avenues for creating a diverse range of analogues with unique properties.

Electrochemistry offers another sustainable and powerful approach to indole synthesis and modification. researchgate.netnih.gov By using electricity as a "reagent," electrochemical methods can avoid the use of stoichiometric oxidants or reductants, leading to cleaner and more environmentally friendly processes. nih.gov Electrochemical synthesis can be used for various transformations, including intramolecular annulation of alkynylanilines to form indoles and intermolecular cycloadditions to construct multisubstituted indoles. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions, providing access to specific isomers. nih.gov

The exploration of unconventional transformations also includes the regioselective functionalization of the less reactive benzene (B151609) ring of the indole nucleus (positions C4, C5, C6, and C7). nih.govacs.org While the pyrrole (B145914) ring is typically more reactive, the use of directing groups can enable C-H activation at specific positions on the carbocyclic ring. nih.govacs.orgacs.org For this compound, this could allow for the selective introduction of functional groups at the C6 or C7 positions, further expanding the chemical space accessible from this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial production can be challenging. Flow chemistry , which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in this regard. nih.goveurjchem.com Microreactors, with their small channel dimensions, provide excellent heat and mass transfer, leading to better reaction control, improved safety, and often higher yields and selectivities. isfcppharmaspire.comeurjchem.commdpi.comnih.gov

Several classical indole syntheses have been successfully adapted to flow conditions, resulting in significant reductions in reaction time and increased productivity. nih.gov For a multi-step synthesis of a molecule like this compound, a continuous flow process could be designed where each step is performed in a separate module, with the output of one reactor feeding directly into the next. This would streamline the entire synthesis, reduce manual handling, and allow for easier scale-up by simply running the system for a longer duration or by using multiple reactors in parallel (a concept known as "numbering-up"). mdpi.com

Automated synthesis platforms are revolutionizing the way chemical research is conducted, particularly in the area of drug discovery and materials science. nih.gov These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological evaluation. nih.govresearchgate.net Technologies like acoustic droplet ejection enable reactions to be carried out on a nanomole scale, significantly reducing the consumption of reagents and solvents. nih.govresearchgate.net The integration of automated synthesis with high-throughput screening can accelerate the discovery of new indole derivatives with desired properties. For this compound, an automated platform could be used to systematically explore variations at different positions of the indole ring, leading to the rapid generation of a library of analogues for structure-activity relationship studies.

The table below highlights the key benefits of integrating these modern technologies into the synthesis of indole derivatives.

| Technology | Key Features | Potential Impact on Synthesis and Discovery |

| Flow Chemistry/Microreactors | Continuous processing, excellent process control, enhanced safety. | Faster reaction times, higher yields, easier scalability, streamlined multi-step synthesis. nih.goveurjchem.com |

| Automated Synthesis Platforms | High-throughput experimentation, miniaturization. | Rapid reaction optimization, efficient synthesis of compound libraries, reduced resource consumption. nih.gov |

Advanced Computational Design for Property Prediction and Chemical Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like an indole derivative might bind to a biological target such as a protein or enzyme. nih.gov For this compound, molecular docking could be used to identify potential biological targets and to design modifications that would enhance binding affinity.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. researchgate.netresearchgate.net DFT calculations can provide valuable insights into molecular properties such as geometry, electronic distribution, and reactivity. researchgate.netresearchgate.net For example, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding a molecule's reactivity in chemical reactions. researchgate.net It can also be used to model reaction pathways and transition states, aiding in the design of more efficient synthetic routes. acs.orgacs.org

Machine learning (ML) is increasingly being used in chemistry to predict a wide range of properties, from reaction outcomes to spectroscopic data. acs.orgnih.govresearchgate.netaalto.fi By training ML models on large datasets of known molecules and their properties, it is possible to make rapid and accurate predictions for new compounds. acs.orgnih.govaalto.fi In the context of chemical discovery, ML can be used to screen large virtual libraries of compounds to identify those with the most promising properties, significantly accelerating the discovery process. nih.govaalto.fi

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 4-chloro-5-methyl-1H-indole-2-carboxylate, and how do different methodologies compare in yield and purity?

- Methodological Answer : The Fischer indole synthesis is a common approach, involving phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:

- Temperature : Maintain 80–100°C for cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity for subsequent esterification .

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during indole ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Comparative studies show that continuous flow reactors increase yield (75–85%) versus batch reactors (60–70%) due to better heat management .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 3.9 ppm for methyl ester) and ¹³C NMR (δ 165–170 ppm for carbonyl) confirm substitution patterns .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 239.7 (C₁₁H₁₀ClNO₂) with fragment ions at m/z 167 (indole core) and 94 (COOCH₃ loss) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect byproducts like unreacted intermediates .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : pH (e.g., 7.4 vs. 6.5) affects protonation states and target binding. Standardize using phosphate-buffered saline .

- Cell Lines : Compare activity in HEK-293 (epithelial) vs. SH-SY5Y (neuronal) to assess tissue-specific effects .

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to normalize potency metrics .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) and validate via mutagenesis studies .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Groups : The methyl ester at C2 deactivates the indole ring, directing electrophiles (e.g., NO₂⁺) to C6 due to meta-directing effects .

- Protection/Deprotection : Temporarily protect the NH group with Boc to shift selectivity to C4 .

- Solvent Effects : Use DCE (low polarity) for nitration at C6 versus DMSO (high polarity) for sulfonation at C3 .

Table 1 : Regioselectivity Under Different Conditions

| Electrophile | Solvent | Major Product (Position) | Yield (%) |

|---|---|---|---|

| HNO₃ | DCE | C6-Nitro | 78 |

| SO₃ | DMSO | C3-Sulfo | 65 |

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 oxidation at C5-methyl) and half-life (t₁/₂ = 4.2 h) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding (>90%) using GROMACS .

- Metabolite Identification : LC-MS/MS detects phase I metabolites (hydroxylation) and phase II conjugates (glucuronidation) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

- Methodological Answer : Variations stem from:

- Tautomerism : NH proton exchange in DMSO-d₆ broadens peaks; use CDCl₃ for sharper signals .

- Residual Solvents : Acetone (δ 2.1 ppm) or DMF (δ 2.7–3.0 ppm) contaminants mimic impurity peaks. Confirm via HSQC .

- Crystallization Artifacts : Polymorphs (e.g., monoclinic vs. orthorhombic) alter peak splitting. Perform X-ray diffraction .

Method Development

Q. What protocols optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Scale to 50 g using a Corning AFR system (residence time: 30 min; T = 90°C) .

- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .

Biological Evaluation

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.